Tilmicosin - 108050-54-0

Tilmicosin

Catalog Number: EVT-334877
CAS Number: 108050-54-0
Molecular Formula: C46H80N2O13
Molecular Weight: 869.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tilmicosin is a semi-synthetic macrolide antibiotic primarily investigated for its application in veterinary medicine. [ [], [], [], [] ] It is a derivative of tylosin, belonging to the class of 16-membered macrolide antibiotics. [ [], [] ] Tilmicosin is recognized for its potent antimicrobial activity against a broad spectrum of bacterial pathogens, notably those associated with respiratory diseases in livestock and poultry. [ [], [], [], [], [], [], [] ]

Future Directions
  • Targeted Drug Delivery: Development of novel drug delivery systems, such as nanoparticles or microcapsules, could enhance Tilmicosin’s therapeutic efficacy and reduce its potential for toxicity. [ [], [] ]
Source and Classification

Tilmicosin is synthesized from tylosin, a naturally occurring antibiotic produced by the bacterium Streptomyces fradiae. The compound belongs to the class of macrolides, characterized by a large lactone ring and sugar moieties that contribute to its antibacterial properties. Its chemical structure allows it to effectively penetrate bacterial cells and bind to ribosomal RNA, disrupting protein synthesis.

Synthesis Analysis

The synthesis of tilmicosin involves several steps that transform tylosin into the desired product. A notable method for synthesizing tilmicosin phosphate includes the following key processes:

  1. Reagents: Tylosin, formic acid, and 3,5-dimethylpiperidine are combined with chloroform.
  2. Heating: The mixture is heated under reflux to facilitate dehydration.
  3. Ammonification: Following reflux, ammonification occurs to convert the intermediate compounds into tilmicosin.
  4. Acidification and Hydrolysis: Water and strong acid are added for acidification and hydrolysis at controlled temperatures.
  5. Separation: The chloroform phase is separated, followed by extraction with water.
  6. Crystallization: The resulting solution undergoes crystallization using caustic soda, yielding tilmicosin alkali.
  7. Final Product: Tilmicosin phosphate is obtained through spray drying after dissolving the alkali in phosphoric acid .

This method highlights the efficiency and safety of the process, making it suitable for industrial-scale production.

Molecular Structure Analysis

Tilmicosin has a complex molecular structure characterized by its large lactone ring and multiple functional groups. Its molecular formula is C46H77N1O13C_{46}H_{77}N_{1}O_{13}, and it has a molecular weight of approximately 877.14 g/mol. The structural features include:

  • A 16-membered lactone ring.
  • Multiple hydroxyl groups that enhance solubility.
  • A piperidine ring contributing to its biological activity.

The structural integrity plays a crucial role in its interaction with bacterial ribosomes, which is essential for its function as an antibiotic.

Chemical Reactions Analysis

Tilmicosin undergoes various chemical reactions during its synthesis and metabolism:

  1. Hydrolysis: Involves breaking down the ester bonds in tilmicosin to yield active metabolites.
  2. Oxidation: Tilmicosin can be oxidized to form products such as 12,13-epoxytilmicosin, which may exhibit different bioactivities .
  3. Conjugation: Metabolic processes may lead to conjugation reactions with glucuronic acid or sulfate, affecting its pharmacokinetics.

These reactions are critical for understanding both the therapeutic efficacy and potential side effects associated with tilmicosin use.

Mechanism of Action

The primary mechanism of action of tilmicosin involves binding to the 50S subunit of bacterial ribosomes, inhibiting protein synthesis. This binding prevents the translocation step during translation, effectively stalling bacterial growth and replication:

  • Targeting Ribosomal RNA: Tilmicosin specifically interacts with the ribosomal RNA within the 50S subunit.
  • Inhibition of Peptide Bond Formation: By blocking the peptidyl transferase activity, it disrupts protein synthesis critical for bacterial survival .

This mechanism underlies its effectiveness against gram-positive bacteria and some gram-negative strains.

Physical and Chemical Properties Analysis

Tilmicosin exhibits several important physical and chemical properties:

  • Appearance: Typically appears as a white or off-white crystalline powder.
  • Solubility: Soluble in methanol and slightly soluble in water; solubility varies with pH.
  • Melting Point: The melting point ranges around 100–110 °C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are crucial for formulation development in veterinary applications.

Applications

Tilmicosin is primarily used in veterinary medicine for treating respiratory infections in livestock such as cattle and pigs. Its applications include:

  • Therapeutic Use: Effective against infections caused by Mycoplasma species and other pathogens.
  • Preventive Measures: Used in feed formulations to prevent outbreaks of respiratory diseases in herds.
  • Research Applications: Investigated for potential uses in nanostructured lipid carriers to enhance oral bioavailability .

The versatility of tilmicosin makes it an essential compound in veterinary pharmacology, contributing significantly to animal health management practices.

Introduction to Tilmicosin

Pharmacological Classification and Structural Properties

Tilmicosin is a semi-synthetic macrolide antibiotic exclusively developed for veterinary medicine. It belongs to the 16-membered macrolide subclass, distinguished by a macrocyclic lactone ring core structure with amino sugar moieties. Its chemical name is [(2R,3R,4E,6E,9R,11R,12S,13S,14R)-12-{[3,6-Dideoxy-3-(dimethylamino)-β-D-glucopyranosyl]oxy}-11-{2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]ethyl}-2-ethyl-14-hydroxy-5,9,13-trimethyl-8,16-dioxooxacyclohexadeca-4,6-dien-3-yl]methyl 6-deoxy-2,3-di-O-methyl-β-D-allopyranoside, with the molecular formula C₄₆H₈₀N₂O₁₃ and a molecular weight of 869.13 g·mol⁻¹ [4] [7]. The compound is derived from tylosin through chemical modifications, including the addition of a 3,5-dimethylpiperidinyl group, which enhances its lipophilicity and extends its half-life in tissues [3] [7].

Tilmicosin’s mechanism of action involves binding to the 50S ribosomal subunit of susceptible bacteria, specifically interacting with the 23S rRNA near the peptidyl transferase center. This binding inhibits protein synthesis by blocking the elongation of peptide chains and causing premature dissociation of peptidyl-tRNA complexes [3]. Its spectrum of activity primarily targets Gram-positive aerobes (e.g., Staphylococcus aureus), Mycoplasma species, and key respiratory pathogens such as Mannheimia haemolytica, Pasteurella multocida, and Histophilus somni [3] [6]. The compound’s high volume of distribution (28 L/kg in cattle) and prolonged tissue retention stem from its ability to accumulate within phagocytes and lung epithelial cells, achieving concentrations 20-fold higher in lung homogenate than in serum [6] [7].

Table 1: Key Physicochemical and Pharmacodynamic Properties of Tilmicosin

PropertyValue/Characteristic
Molecular FormulaC₄₆H₈₀N₂O₁₃
Molecular Weight869.13 g·mol⁻¹
Solubility566 mg/mL in water [1]
Primary Mechanism50S ribosomal subunit binding
Spectrum of ActivityGram-positive bacteria, Mycoplasma spp., Pasteurella spp.
Volume of Distribution (Cattle)28 L/kg

Historical Development and Regulatory Approvals

Tilmicosin was developed in the late 1980s as part of efforts to optimize tylosin’s antibacterial properties. Initial research by Eli Lilly and Company focused on enhancing macrolide efficacy against bovine and ovine respiratory pathogens while extending tissue persistence. The compound’s design incorporated a dimethylpiperidinyl side chain to improve lipid solubility and cellular uptake, which was patented in 1991 [10]. Regulatory approvals followed regionally:

  • The U.S. Food and Drug Administration (FDA) approved tilmicosin (Micotil 300®) in 1992 for bovine respiratory disease (BRD) treatment and prophylaxis in cattle [8].
  • The European Union authorized it in 1994 under the brand name Pulmotil® for BRD and enzootic pneumonia in sheep [3] [8].
  • In 2005, the European Medicines Agency expanded approvals to include tilmicosin premix (Pulmotil® Premix) for swine respiratory disease control [3].

However, regulatory stances diverged due to safety concerns. The European Commission banned injectable tilmicosin in 1999 following reports of cardiotoxicity in non-target species, while the U.S. maintained approval with stringent handling warnings [6] [8]. This disparity underscored regional risk-benefit assessments, particularly regarding occupational hazards in veterinary personnel [4] [6]. Current manufacturing innovations focus on extended-release formulations using hydrogenated castor oil-solid lipid nanoparticles or propylene glycol-based solvents to improve tissue targeting and reduce withdrawal periods [7] [10].

Comparative Analysis with Other Macrolides

Tilmicosin exhibits distinct pharmacological and microbiological differences from other veterinary macrolides. Structurally, it shares the 16-membered ring with tylosin but includes unique modifications: a 3,5-dimethylpiperidinyl group replaces tylosin’s mycaminose sugar, enhancing its stability against bacterial esterases and prolonging intracellular retention [3] [7]. In contrast, 15-membered macrolides like tulathromycin contain three nitrogen atoms, increasing their volume of distribution and efficacy against Histophilus somni [3] [6].

Antibacterial Spectrum:

  • Tilmicosin shows superior in vitro activity against Mannheimia haemolytica (MIC₉₀ = 8 µg/mL) compared to tylosin (MIC₉₀ = 32 µg/mL) [3].
  • Against Mycoplasma bovis, tilmicosin (MIC₉₀ = 4 µg/mL) and tulathromycin (MIC₉₀ = 2 µg/mL) outperform erythromycin (MIC₉₀ >64 µg/mL), which is largely ineffective [3] [6].
  • Tylvalosin (a tylosin derivative) exhibits broader activity against swine pathogens like Lawsonia intracellularis, but tilmicosin retains advantages in cattle respiratory infections due to its lung-specific accumulation [3] [9].

Pharmacokinetics:

  • Tilmicosin’s elimination half-life in cattle (28–31 hours) exceeds tylosin’s (6–8 hours) due to higher protein binding and tissue affinity [3] [6].
  • Intracellular concentrations in alveolar macrophages are 50-fold higher for tilmicosin than tylosin, attributed to its amine group facilitating lysosomal trapping [7] [9].

Clinical Efficacy:In bovine mastitis treatment, tilmicosin demonstrated a 75.86% cure rate for Staphylococcus aureus infections when administered subcutaneously prepartum, outperforming tylosin (63.33%) and untreated controls (66.66%) [9]. Its immunomodulatory effects—such as suppressing prostaglandin synthesis in macrophages—further distinguish it from non-macrolide antibiotics like tetracyclines [7].

Table 2: Comparative Microbiological Activity of Veterinary Macrolides

PathogenTilmicosin MIC₉₀ (µg/mL)Tylosin MIC₉₀ (µg/mL)Tulathromycin MIC₉₀ (µg/mL)
Mannheimia haemolytica8324
Pasteurella multocida16162
Histophilus somni32>640.5
Mycoplasma bovis4>642
Staphylococcus aureus321616

Data synthesized from [3] [6] [9].

Properties

CAS Number

108050-54-0

Product Name

Tilmicosin

IUPAC Name

(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(3R,4S,5S,6R)-4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-7-[2-[(3R,5S)-3,5-dimethylpiperidin-1-yl]ethyl]-16-ethyl-4-hydroxy-15-[[(2R,3R,4R,5R,6R)-5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-5,9,13-trimethyl-1-oxacyclohexadeca-11,13-diene-2,10-dione

Molecular Formula

C46H80N2O13

Molecular Weight

869.1 g/mol

InChI

InChI=1S/C46H80N2O13/c1-13-36-33(24-57-46-44(56-12)43(55-11)40(53)31(8)59-46)19-25(2)14-15-34(49)28(5)20-32(16-17-48-22-26(3)18-27(4)23-48)42(29(6)35(50)21-37(51)60-36)61-45-41(54)38(47(9)10)39(52)30(7)58-45/h14-15,19,26-33,35-36,38-46,50,52-54H,13,16-18,20-24H2,1-12H3/b15-14+,25-19+/t26-,27+,28-,29+,30-,31-,32+,33-,35-,36-,38+,39-,40-,41-,42-,43-,44-,45?,46-/m1/s1

InChI Key

JTSDBFGMPLKDCD-FXBZMSTBSA-N

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC

Solubility

In water, 1.5X10-2 mg/L at 25 °C (est)

Synonyms

20-deoxo-20-(3,5-dimethylpiperidin-1-yl)desmycosin
EL 870
EL-870
MICOTIL 300
tilmicosin

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)O)N(C)C)O)CCN3CC(CC(C3)C)C)C)C)COC4C(C(C(C(O4)C)O)OC)OC

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C)O)N(C)C)O)CCN3C[C@@H](C[C@@H](C3)C)C)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.